molecular formula C17H16N2OS2 B186423 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 132605-30-2

6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B186423
M. Wt: 328.5 g/mol
InChI Key: DZMQBDBEHWNHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as MBTPS, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MBTPS is a heterocyclic compound that contains a benzothiophene ring fused to a pyrimidine ring. This compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action is still being studied.

Mechanism Of Action

The mechanism of action of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is still being studied. It has been proposed that the compound may act as a modulator of ion channels or as an inhibitor of enzymes involved in various biological processes. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with several different proteins and receptors in the body, including GABA receptors and voltage-gated calcium channels.

Biochemical And Physiological Effects

6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have interesting biochemical and physiological effects. The compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of intracellular calcium levels. These effects suggest that 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one may have potential applications in the treatment of neurological disorders and other diseases.

Advantages And Limitations For Lab Experiments

6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without degradation. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation is that the synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that requires specialized equipment and expertise. Additionally, the compound is relatively expensive to produce, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the compound's potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is the compound's potential applications in cancer research, as it has been shown to have anti-proliferative effects on cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and to identify potential molecular targets for the compound.

Synthesis Methods

The synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been described in the literature. The compound can be prepared by reacting 2-amino-4-methyl-5-phenylthiophene-3-carboxylic acid with 2-bromo-1-(methylthio)benzene in the presence of a palladium catalyst. The resulting intermediate is then cyclized with cyanamide to form 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that requires specialized equipment and expertise.

Scientific Research Applications

6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in scientific research. The compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action is still being studied. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been used in various in vitro and in vivo experiments to investigate its effects on different biological systems. The compound has been shown to have potential applications in the fields of drug discovery, neuropharmacology, and cancer research.

properties

CAS RN

132605-30-2

Product Name

6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C17H16N2OS2

Molecular Weight

328.5 g/mol

IUPAC Name

6-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2OS2/c1-10-7-8-13-12(9-10)14-15(22-13)18-17(21)19(16(14)20)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,21)

InChI Key

DZMQBDBEHWNHRW-UHFFFAOYSA-N

Isomeric SMILES

CC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)S

SMILES

CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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